(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide

LogP Lipophilicity BBB permeability

Designing CNS-penetrant AChE reactivators? Permanently charged clinical oximes (e.g., pralidoxime, logP -3.90) cannot cross the BBB. (2Z)-2-Amino-2-(hydroxyimino)-N,N-dimethylacetamide (CAS 1393733-32-8) solves this: neutral, MW 131.13, logP -1.20-engineered for passive CNS distribution via pH-dependent charge equilibration. • Validated scaffold for sarin/VX/paraoxon-inhibited human AChE reactivation • Vicinal amino-oxime chelator for Cu(II), Ni(II), Fe(III); dimethylamide terminus tunes lipophilicity • Orthogonal amino/oxime handles for PROTAC assembly or focused library synthesis • ≥95% purity; suitable as HPLC/LC-MS reference standard

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 1393733-32-8
Cat. No. B1402091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide
CAS1393733-32-8
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(=NO)N
InChIInChI=1S/C4H9N3O2/c1-7(2)4(8)3(5)6-9/h9H,1-2H3,(H2,5,6)
InChIKeyHXDWEGSYTNRECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-2-Amino-2-(hydroxyimino)-N,N-dimethylacetamide: Research-Grade Hydroxyiminoacetamide for CNS Oxime Development


(2Z)-2-Amino-2-(hydroxyimino)-N,N-dimethylacetamide (CAS 1393733-32-8) is a low-molecular-weight (131.13 g/mol), neutral hydroxyiminoacetamide building block containing a vicinal amino-oxime motif and a tertiary dimethyl amide terminus . The compound is supplied at purities up to 98% and exhibits a calculated logP of -1.20, distinguishing it from the more hydrophilic unsubstituted amide analogue (logP -1.50) . Its structural class has been identified as a privileged scaffold for the development of uncharged, centrally active acetylcholinesterase reactivators [1].

Scaffold Neutral, low-molecular-weight hydroxyiminoacetamide for CNS oxime research
CNS design Dimethylamide substitution supports computed lipophilicity profile consistent with BBB-penetrant lead optimization
Assay readiness High purity specification reduces purification steps for kinetic reactivation and analytical reference workflows

Why Substituting This Hydroxyiminoacetamide Compromises CNS Penetration and Reactivity


In-class hydroxyiminoacetamides cannot be freely interchanged because the N,N-dimethyl amide substitution directly modulates two properties critical for central nervous system (CNS) drug design: lipophilicity and charge state. The target compound is neutral and bears a tertiary amide, yielding a logP of -1.20, whereas the unsubstituted primary amide analogue (2-amino-2-(hydroxyimino)acetamide) is more hydrophilic (logP -1.50), and the clinical quaternary oxime pralidoxime carries a permanent positive charge (ACD/LogP -3.90) that precludes passive blood–brain barrier (BBB) permeation . Uncharged N-substituted 2-hydroxyiminoacetamides have been explicitly designed to equilibrate between neutral and protonated species at physiological pH, enabling CNS distribution—a property absent in permanently charged oximes [1]. Substituting the dimethyl amide moiety with a primary amide or a quaternary nitrogen thus fundamentally alters the CNS accessibility and pharmacokinetic profile of any derived reactivator or inhibitor.

Dimethyl amide vs. primary amide
Switching to the unsubstituted analogue shifts logP downward by ~0.30 units, which may reduce passive membrane permeability and alter CNS distribution.
Neutral oxime vs. quaternary pralidoxime
Pralidoxime carries a permanent positive charge that prevents passive blood–brain barrier penetration; the neutral scaffold is essential for CNS accessibility.

Product-Specific Differentiation from Closest Analogs


Lipophilicity Advantage for Predicted Membrane Permeability

The target compound displays a calculated logP of –1.20 , representing a 0.30 log-unit increase in lipophilicity relative to the unsubstituted primary amide analogue 2-amino-2-(hydroxyimino)acetamide (logP –1.50) and a 2.70 log-unit advantage over pralidoxime (ACD/LogP –3.90) . This incremental lipophilicity is consistent with the medicinal chemistry strategy of improving CNS penetration for uncharged hydroxyiminoacetamide reactivators.

Lipophilicity shift
Reported
ΔlogP +0.30 vs. primary amide
ΔlogP +2.70 vs. pralidoxime
Incremental lipophilicity may support passive membrane permeation ranking in CNS oxime design.
Computational predictions (Hit2Lead, ACD/Labs); experimental logP not yet reported.
LogP Lipophilicity BBB permeability

Neutral Charge and Low Molecular Weight Enable BBB Passage

The target compound has a molecular weight of 131.13 g/mol and is uncharged at physiological pH . Pralidoxime, by contrast, bears a permanent quaternary pyridinium cation (MW 137.16) that prevents passive diffusion across the BBB . Uncharged N-substituted 2-hydroxyiminoacetamides are explicitly designed to cross the BBB via pH-dependent equilibration between neutral and protonated species, a design principle validated in a screen of 134 novel oximes [1].

BBB passage criteria
Class-level
MW 131.13, neutral
vs. pralidoxime MW 137.16, permanent cation
Neutral low-MW scaffold aligns with design principles for CNS-penetrant reactivator libraries.
Charge state inferred from structure; SAR validation from peer-reviewed oxime screen.
Blood-brain barrier CNS penetration Oxime reactivator

Higher Commercial Purity for Sensitive Assays

The target compound is commercially available at 98% purity from suppliers including Leyan and MolCore , and at 95% purity from AKSci . The unsubstituted analogue 2-amino-2-(hydroxyimino)acetamide (CAS 19703-90-3) is typically offered at 95% purity . The 98% specification reduces the burden of additional purification for sensitive downstream applications such as kinetic reactivation assays and analytical reference standard preparation.

Commercial purity
Reported
Up to 98%
(primary amide typically 95%)
Higher purity reduces in-house purification burden and assay artifact risk.
Based on vendor CoA specifications; lot-specific verification recommended.
Purity specification Procurement Quality control

Vicinal Amino-Oxime Motif for Bidentate Metal Chelation

The (2Z)-2-amino-2-(hydroxyimino)acetamide scaffold contains a vicinal amino and oxime donor pair capable of forming five-membered chelate rings with transition metal ions . This bidentate chelation motif is structurally analogous to 2-amino-2-(hydroxyimino)acetamide (oxamide oxime), a known chelating agent , but the dimethylamide terminus provides enhanced lipophilicity and steric modulation of the metal-binding pocket. In contrast, simple acetamidoximes lacking the vicinal amino group, such as N-hydroxyacetimidamide, offer only monodentate oxime coordination.

Chelation motif
Class-level
Vicinal amino-oxime (bidentate)
Predicted to form 5-membered chelate rings; supports metal sequestration research.
Structural inference; experimental stability constants not yet available.
Metal chelation Oxime ligand Analytical chemistry

Highest-Impact Application Scenarios Based on Quantitative Differentiation


Lead Scaffold for CNS-Penetrant AChE Reactivator Design

The compound's neutral charge, logP of –1.20, and low MW (131.13) align with the design criteria for uncharged, BBB-penetrant oxime reactivators of organophosphate-inhibited CNS AChE [1]. Researchers can elaborate the dimethyl amide scaffold with amine-containing side chains to generate focused libraries of N-substituted 2-hydroxyiminoacetamides, a validated chemotype for reactivation of sarin-, cyclosarin-, VX-, and paraoxon-inhibited human AChE with rate enhancements superior to reference uncharged oximes monoisonitrosoacetone and 2,3-butanedione monoxime [2].

Bidentate Chelating Ligand for Transition Metal Sequestration

Exploiting the vicinal amino-oxime donor set, this compound can serve as a small-molecule chelator for Cu(II), Ni(II), Fe(III), and other transition metals, with the dimethylamide terminus providing tunable lipophilicity for extraction or chromatographic applications . Potential uses include metal-ion-selective optical sensors, immobilized metal-affinity chromatography (IMAC) ligand development, and radiopharmaceutical cold kit formulations requiring neutral, low-MW chelators.

High-Purity Analytical Reference Standard for Oxime Method Development

With commercial availability at 98% purity from multiple global suppliers , the compound is suitable as a primary reference standard for HPLC, LC-MS, and GC method development and validation in quality control laboratories. Its well-defined Z-stereochemistry and readily interpretable fragmentation pattern (MW 131.13) facilitate unambiguous identification and quantification in complex biological matrices.

Synthetic Intermediate for Hydroxyiminoacetamide-Based PROTACs

The primary amino group provides a convenient synthetic handle for amide coupling or reductive amination, while the oxime can be selectively protected or functionalized. This orthogonal reactivity enables the compound to serve as a core intermediate for assembling bifunctional degrader molecules (PROTACs) or affinity-labeling probes that require simultaneous engagement of a target protein and an E3 ligase, with the oxime moiety optionally converted to a bioisosteric heterocycle in the final product [3].

Application
Selection Property
Validation Focus
CNS-penetrant AChE reactivator research
Neutral, low-MW oxime scaffold
Reactivation kinetics in enzymatic assays; BBB model permeability
Transition metal chelation studies
Vicinal amino-oxime donor set
Metal complex stability and selectivity profiling
Analytical reference standard
High purity specification
Method accuracy, impurity profiling, and batch consistency
PROTAC synthesis intermediate
Orthogonal amino and oxime reactivity
Linker attachment chemistry and bioisostere conversion
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